1,3-Dimethyl-2-(prop-2-ynyloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7H,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGQOPGIIGXBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dimethyl 2 Prop 2 Ynyloxy Benzene
Catalytic Approaches to Aryl Propargyl Ether Synthesis
Beyond the classical Williamson synthesis, several catalytic methods have been developed for the formation of aryl alkyl ethers, including aryl propargyl ethers. These modern approaches often offer milder reaction conditions and broader functional group tolerance.
Copper-Catalyzed Synthesis: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, can be used to form C-O bonds between aryl halides and alcohols, including propargyl alcohol. organic-chemistry.org These reactions typically employ a copper catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base. organic-chemistry.org This method provides an alternative to the Williamson synthesis, especially when starting from an aryl halide instead of a phenol (B47542).
Lewis Acid Catalysis: Lewis acids like scandium and lanthanum salts have been shown to catalyze the direct etherification of propargyl alcohols with other alcohols. nih.gov This approach avoids the need to pre-form a phenoxide or use a halide leaving group.
Nickel-Catalyzed Synthesis: Nickel complexes have been developed as catalysts for the C-O coupling of aryl electrophiles (like bromides and chlorides) with alcohols. liv.ac.uk Some of these methods are promoted by light, proceeding through a Ni(I)/Ni(III) catalytic cycle under relatively mild conditions. liv.ac.uk
Indium-Catalyzed Reactions: Indium catalysts have been investigated for intramolecular hydroarylation of aryl propargyl ethers, a reaction that occurs after the ether has been formed. rsc.org While this is not a synthesis of the ether itself, it highlights the use of alternative metals in the chemistry of this compound class.
These catalytic methods represent advanced alternatives for the synthesis of aryl propargyl ethers, although the O-alkylation of 2,3-dimethylphenol (B72121) remains the most direct and established route for the specific synthesis of 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene.
Transition Metal-Mediated Etherification Protocols
Transition metal catalysis offers powerful alternatives to traditional Williamson ether synthesis, often proceeding under milder conditions and with broader substrate scope. researchgate.net For the synthesis of aryl propargyl ethers, copper and iron catalysts have demonstrated significant utility. beilstein-journals.orgnih.gov
Copper-catalyzed methods are particularly prevalent for the formation of C-O bonds. beilstein-journals.org While direct copper-catalyzed O-propargylation of 2,6-dimethylphenol (B121312) with propargyl halides is a feasible route, the literature more broadly covers the coupling of phenols with various partners. For instance, copper(I) iodide in the presence of ligands like 8-hydroxyquinaldine (B167061) or in solvents like PEG-400 has been effective for the hydroxylation of aryl halides, which can be a tandem step in a one-pot etherification. beilstein-journals.orgorganic-chemistry.org Copper-catalyzed propargylation has been successfully applied to various nucleophiles, including phenols, demonstrating the versatility of this approach. nih.gov A copper-catalyzed method for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds has been reported, highlighting its potential for overcoming the steric hindrance presented by the two methyl groups in 2,6-dimethylphenol. nih.gov
Iron catalysis provides an inexpensive and environmentally benign option for etherification reactions. nih.gov Iron(III) chloride (FeCl₃) has been shown to be an efficient catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including phenols, to form the corresponding ethers. nih.gov This suggests a viable pathway for the synthesis of this compound from 2,6-dimethylphenol and a propargyl alcohol derivative. The degradation of 2,6-dimethylphenol has been studied using Fe(III) under UV radiation, indicating an interaction between the iron species and the phenol. nih.gov
Table 1: Examples of Transition Metal-Mediated Reactions for Ether Synthesis
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| CuBr•SMe₂ / PCy₃ | α-Bromo carboxamide, Alcohol/Phenol | Hindered Ether | Mild, ambient temperature, tolerant to air/moisture. | nih.gov |
| FeCl₃ | Propargylic alcohol, Phenol | Propargyl Ether | Inexpensive, efficient for various nucleophiles. | nih.gov |
| Cu(OTf)₂ / Chiral Ligand | 3,5-Dialkoxyphenol, Propargylic ester | Chiral Propargylated Phenol | Asymmetric Friedel-Crafts propargylic alkylation. | rsc.org |
| Cu-catalyzed | Nitroalkane, Propargyl bromide | Homopropargylic nitroalkane | Overcomes O-alkylation preference. | nih.gov |
| Cu/Mn | Aldehyde, Propargyl bromide | Propargyl alcohol/Allenyl alcohol | High chemoselectivity. | nih.gov |
Phase Transfer Catalysis in the Synthesis of Alkynyloxybenzenes
Phase Transfer Catalysis (PTC) is a highly effective technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ucsb.edu This methodology is particularly well-suited for the Williamson ether synthesis, where an alkoxide or phenoxide, often generated in an aqueous basic solution, reacts with an alkyl halide in an organic solvent. electronicsandbooks.comutahtech.edu The PTC facilitates the transfer of the anionic nucleophile into the organic phase where the reaction occurs. ucsb.edu
For the synthesis of this compound, 2,6-dimethylphenol would be deprotonated by a strong base, such as 50% aqueous sodium hydroxide, to form the corresponding phenoxide. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bisulphate (TBAB) or benzyltriethylammonium chloride, transports the phenoxide anion into the organic phase containing propargyl bromide or chloride. ucsb.eduelectronicsandbooks.com
The efficiency of PTC in Williamson ether synthesis is influenced by several factors, including the choice of catalyst, base concentration, and solvent. francis-press.comnumberanalytics.com For sterically hindered phenols like 2,6-dimethylphenol, optimizing these conditions is crucial to achieve good yields. nih.gov The use of a large excess of aqueous base and an excess of the alkylating agent, which can sometimes act as the solvent, often leads to optimal results. electronicsandbooks.com The primary factor influencing the activity of the catalyst is often the effective concentration of the tetraalkylammonium phenoxide in the organic phase. beilstein-journals.org
Table 2: Common Phase Transfer Catalysts and Conditions for Etherification
| Catalyst | Base | Solvent System | Typical Substrates | Key Features | Reference |
| Tetrabutylammonium bisulphate (TBAB) | 50% aq. NaOH | Alkyl chloride (as solvent) | Primary and secondary alcohols | Good to excellent yields for unsymmetrical ethers. | electronicsandbooks.com |
| Benzyltriethylammonium chloride | 50% aq. NaOH | Dichloromethane | Alcohols, Phenols | Classic PTC conditions for ether synthesis. | ucsb.edu |
| PEG400 | Solid K₂CO₃ | Solvent-free | Phenols | Green, solvent-free conditions with excellent yields. | nih.gov |
| Tetrabutylammonium bromide | aq. NaOH | Dichloromethane | Phenols, Thiols | Rapid and efficient esterification and thioetherification. | |
| n-Bu₄NBr | aq. NaOH | Toluene | Phenols | Used for hydroxylation of aryl halides in a two-phase system. | beilstein-journals.org |
Green Chemistry Methodologies for Sustainable Production
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. alfa-chemistry.com For the synthesis of ethers like this compound, microwave-assisted synthesis and reactions in aqueous micellar media represent significant advances in this area. utahtech.eduresearchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. utahtech.edutsijournals.com The Williamson ether synthesis is particularly amenable to microwave assistance. researchgate.netbeilstein-journals.orgutahtech.edunih.gov For the synthesis of this compound, a mixture of 2,6-dimethylphenol, propargyl halide, and a base such as potassium carbonate can be irradiated in a suitable solvent like DMF or even under solvent-free conditions. beilstein-journals.orgtsijournals.comnih.gov This method can significantly reduce the reaction time from hours to minutes. researchgate.net The use of a solid-supported catalyst in conjunction with microwave irradiation can further enhance the green credentials of the synthesis by allowing for easy catalyst recovery and reuse. utahtech.edu
Aqueous Micellar Media:
Performing organic reactions in water is a primary goal of green chemistry. researchgate.netrsc.org Aqueous micellar catalysis provides a solution to the insolubility of many organic reactants in water. ucsb.eduresearchgate.net Surfactants, when present in water above their critical micelle concentration, form nano-sized aggregates (micelles) that can act as "nanoreactors," solubilizing nonpolar reactants and facilitating reactions. ucsb.eduresearchgate.netrsc.org
The Williamson ether synthesis has been successfully performed in aqueous micellar solutions. researchgate.netrsc.org For the synthesis of this compound, 2,6-dimethylphenol and propargyl halide would be partitioned into the hydrophobic core of the micelles, where the reaction would take place in the presence of a base. This approach avoids the use of volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental impact. researchgate.netrsc.org
Table 3: Comparison of Green Synthetic Methods for Ether Synthesis
| Methodology | Typical Conditions | Advantages | Disadvantages | References |
| Microwave-Assisted Synthesis | 300W, K₂CO₃, DMF or solvent-free, 10-15 min | Reduced reaction times, higher yields, energy efficient. | Requires specialized microwave equipment. | researchgate.netbeilstein-journals.orgutahtech.edutsijournals.comnih.govnih.govorganic-chemistry.orgresearchgate.net |
| Aqueous Micellar Catalysis | Surfactant (e.g., CTAB), H₂O, Base | Avoids organic solvents, environmentally friendly, simple work-up. | May require surfactant removal from the product. | ucsb.eduresearchgate.netrsc.org |
Novel Synthetic Routes and Precursor Derivatization
Beyond direct etherification, other synthetic strategies can be employed to construct the this compound scaffold or its derivatives. These often involve the strategic introduction of the propargyl group onto a pre-functionalized benzene (B151609) ring.
Strategies for Introducing the Propargyl Moiety to Substituted Benzene Scaffolds
The introduction of a propargyl group onto a benzene ring can be achieved through several methods, primarily involving the reaction of a nucleophilic phenol with an electrophilic propargyl source or the coupling of an aryl halide with a propargyl-containing nucleophile.
The most direct approach is the O-propargylation of 2,6-dimethylphenol, as described in the previous sections, which is a specific example of the Williamson ether synthesis. researchgate.net This reaction is generally reliable, especially when facilitated by PTC or microwave irradiation to overcome the steric hindrance of the two ortho-methyl groups. electronicsandbooks.comutahtech.edunih.gov
An alternative strategy involves the use of organometallic reagents. For instance, a palladium-catalyzed cross-coupling reaction could potentially be used. A synthetic route could involve the bromination of 1,3-dimethylbenzene to introduce a leaving group, followed by hydroxylation to form 2,6-dimethylphenol, and subsequent propargylation. More advanced one-pot procedures might involve the direct coupling of a suitably protected 2,6-dimethylphenyl halide with propargyl alcohol or its derivatives, though this is less commonly reported for O-alkylation compared to C-alkylation or amination. A palladium-catalyzed cross-coupling of (2-(bromomethyl)phenoxy)(tert-butyl)dimethylsilanes with alkynylzinc bromide intermediates has been used to synthesize protected o-propargyl phenols. rsc.org
Friedel-Crafts-type reactions can also be used to introduce propargyl groups onto electron-rich phenols, though this typically results in C-alkylation rather than O-alkylation. numberanalytics.com However, under specific Lewis acidic conditions, O-alkylation might be favored. For example, BF₃·OEt₂ has been used to catalyze the Friedel-Crafts arylation of 3-hydroxy-3-phenylethynyloxindoles with 2,6-disubstituted phenols. numberanalytics.com
Stereochemical Considerations in the Formation of Chiral Analogs
The target compound, this compound, is an achiral molecule. It does not possess any stereocenters and cannot exist as enantiomers or diastereomers. The benzene ring is planar, and the propargyl group has free rotation around the ether linkage.
The formation of chiral analogs would require the introduction of a stereocenter, either on the benzene ring scaffold or on the propargyl moiety. Since the provided outline specifies the formation of chiral analogs of the compound itself, this would imply creating chirality on the benzene ring system. Introducing chirality to a symmetrically 1,3-disubstituted benzene ring would necessitate breaking the plane of symmetry, for example, by creating atropisomerism. This typically requires bulky substituents in the ortho positions to restrict rotation around a single bond, which is not inherent to the synthesis of this compound from 2,6-dimethylphenol. The synthesis of biaryls with multiple ortho-substituents can lead to axial chirality, but this involves coupling two aromatic rings. dicp.ac.cn
Alternatively, if one were to consider derivatives, chirality could be introduced on the propargyl chain. For instance, using a substituted propargyl halide like 1-bromo-2-butyne (B41608) would create a stereocenter in the product. The stereochemistry of such reactions, particularly in transition metal-catalyzed processes, can often be controlled through the use of chiral ligands. nih.govmdpi.comresearchgate.net For example, copper-catalyzed asymmetric propargylic substitution reactions have been developed that can install a terminal alkyne with high enantioselectivity. researchgate.net However, this deviates from creating a chiral analog of the core 1,3-dimethyl-2-oxybenzene structure.
Given that the parent compound is achiral and the synthesis starts from achiral precursors (2,6-dimethylphenol and propargyl bromide), there are no stereochemical considerations in its formation. The synthesis of its direct chiral analogs through methods that induce chirality on the benzene ring is not a common or straightforward process based on the reviewed literature. Therefore, a detailed discussion on the stereochemical considerations for the formation of chiral analogs of this specific compound is not applicable based on current synthetic routes.
Advanced Methodologies for Characterization of 1,3 Dimethyl 2 Prop 2 Ynyloxy Benzene Focus on Methodologies, Not Specific Data
Principles and Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene. It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong external magnetic field, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing detailed information about molecular structure, connectivity, and conformation.
One-dimensional NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. libretexts.orgwisc.edu The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm). libretexts.org The two methyl groups attached to the benzene (B151609) ring are chemically equivalent and would produce a single sharp signal. The methylene protons adjacent to the ether oxygen would be deshielded, while the terminal acetylenic proton would appear as a characteristic singlet at a higher field. researchgate.net Long-range coupling between the acetylenic proton and the methylene protons can sometimes be observed. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In this compound, distinct signals are anticipated for the aromatic carbons, the methyl carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group. libretexts.orgdocbrown.info The carbons of the benzene ring absorb in the range of 120-150 ppm. libretexts.org The carbon atoms of the propargyl group typically resonate between 60 and 80 ppm. researchgate.net The symmetry of the 1,3-dimethylphenyl group influences the number of distinct aromatic signals. docbrown.info
The following table outlines the predicted chemical shifts (δ) for the different nuclei in this compound, based on data from analogous structures. researchgate.netdocbrown.infodocbrown.info
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Information Provided |
| Aromatic Protons | ¹H NMR | ~6.8 - 7.2 | Substitution pattern on the benzene ring |
| Methylene Protons (-OCH₂-) | ¹H NMR | ~4.7 - 4.9 | Presence of the propargyloxy group |
| Methyl Protons (-CH₃) | ¹H NMR | ~2.2 - 2.4 | Presence of two methyl groups on the ring |
| Acetylenic Proton (≡C-H) | ¹H NMR | ~2.5 | Presence of a terminal alkyne |
| Aromatic Carbons | ¹³C NMR | ~120 - 158 | Aromatic ring structure |
| Methylene Carbon (-OCH₂-) | ¹³C NMR | ~55 - 60 | Ether linkage |
| Alkyne Carbons (C≡C) | ¹³C NMR | ~75 - 80 | Alkyne functional group |
| Methyl Carbons (-CH₃) | ¹³C NMR | ~15 - 20 | Methyl substituents |
This is an interactive data table. Click on the headers to sort.
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the complex structure of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. It would also show a correlation between the methylene protons and the acetylenic proton, confirming the propargyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is crucial for assigning each carbon signal to its attached proton(s). For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is one of the most powerful tools for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
Correlations from the methylene protons (-OCH₂-) to the aromatic carbon bearing the oxygen (C2) and to the two alkyne carbons.
Correlations from the methyl protons to the aromatic carbons they are attached to (C1 and C3) and their neighboring carbons.
Correlations from the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show correlations between the methylene protons and the protons of the adjacent methyl groups on the benzene ring, confirming their spatial proximity. ic.ac.uk
Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that use NMR and other spectroscopic data to determine or verify chemical structures. acdlabs.com These programs can take raw NMR data (chemical shifts, coupling constants, and 2D correlations) and compare them against predicted spectra for all possible isomers consistent with the molecular formula. acdlabs.comrsc.org For a molecule like this compound, a CASE system would generate a list of candidate structures and rank them based on how well their predicted NMR spectra match the experimental data. acdlabs.comdokumen.pub This process significantly reduces the risk of misinterpretation and ensures that all plausible alternatives have been considered, providing a high degree of confidence in the final structural assignment. rsc.orgethernet.edu.et
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. purdue.edu It provides critical information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₂O. HRMS would be able to distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition. rsc.org
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. purdue.edunih.gov In a typical MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides invaluable information about the molecule's structure and connectivity.
The fragmentation of ethers often involves cleavage of the C-O bond or alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen). youtube.comlibretexts.org For this compound, key fragmentation pathways would likely include:
Loss of the propargyl group (•CH₂C≡CH) to form a 1,3-dimethylphenoxide radical cation.
Cleavage resulting in the formation of a stable propargyl cation or a resonance-stabilized tropylium-like ion from the aromatic portion.
The table below lists some of the expected fragment ions and their corresponding mass-to-charge ratios (m/z) in an MS/MS experiment.
| Fragment Ion Structure | Proposed Fragmentation Pathway | m/z (Mass-to-Charge Ratio) |
| [C₁₁H₁₂O]⁺• | Molecular Ion | 160.09 |
| [C₈H₉O]⁺ | Loss of propargyl radical (•C₃H₃) | 121.06 |
| [C₈H₉]⁺ | Loss of propargyloxy radical (•OC₃H₃) | 105.07 |
| [C₃H₃]⁺ | Propargyl cation | 39.02 |
This is an interactive data table. Click on the headers to sort.
The specific fragmentation pattern serves as a "fingerprint" that helps to confirm the identity of the compound and distinguish it from its isomers.
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups and to analyze the vibrational modes of a molecule. For this compound, these techniques provide a molecular fingerprint, allowing for its unambiguous identification.
Key Expected Vibrational Modes:
Alkyne Group (C≡C-H):
A sharp and intense absorption band corresponding to the C-H stretching vibration of the terminal alkyne is anticipated around 3300-3250 cm⁻¹.
The C≡C stretching vibration should appear as a weak to medium, sharp band in the region of 2140-2100 cm⁻¹. In Raman spectroscopy, this bond often produces a strong signal. For a related compound, 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the C≡C stretching vibration was observed at 2117 cm⁻¹ in the FT-IR spectrum. iucr.org
Aromatic Ring (1,3-disubstituted benzene):
The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region.
The characteristic C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1625-1450 cm⁻¹ range. For 1,3-dimethylbenzene, prominent peaks are observed near 1600 and 1500 cm⁻¹. orgsyn.org
The substitution pattern on the benzene ring gives rise to specific out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region, which are diagnostic for the 1,3-disubstitution.
Ether Linkage (Ar-O-CH₂):
The asymmetric C-O-C stretching vibration is expected to produce a strong band in the 1275-1200 cm⁻¹ region.
The symmetric C-O-C stretching vibration is anticipated in the 1075-1020 cm⁻¹ range.
Methyl Groups (-CH₃):
Symmetric and asymmetric C-H stretching vibrations of the methyl groups will appear in the 2975-2845 cm⁻¹ range. orgsyn.org
Bending vibrations for the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹.
A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of each observed band to a specific molecular motion. nih.govresearchgate.net This detailed understanding of the vibrational spectrum is crucial for confirming the molecular structure.
Table 1: Predicted Characteristic IR and Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3250 | Strong, Sharp | Medium |
| C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp | Strong | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| C=C Stretch | 1625 - 1450 | Medium to Strong | Medium to Strong | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak | |
| Ether | Aryl-O Asymmetric Stretch | 1275 - 1200 | Strong | Medium |
| O-CH₂ Symmetric Stretch | 1075 - 1020 | Medium | Medium | |
| Methyl Groups | C-H Stretch | 2975 - 2845 | Medium to Strong | Medium to Strong |
X-ray Crystallography for Absolute Structure Determination (if crystalline derivatives are available)
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound or a crystalline derivative.
The crystallographic data would also reveal details about the intermolecular interactions in the crystal lattice, such as van der Waals forces, and potentially weak C-H···π or C-H···O hydrogen bonds, which influence the crystal packing. While no specific crystal structure for this compound is currently reported, studies on related molecules, such as 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one and 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govnist.govdioxin-4-one, demonstrate the utility of this technique in elucidating the structures of complex propargyl ethers. iucr.orgresearchgate.net
Table 2: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C≡C). |
| Bond Angles | The angles between adjacent bonds (e.g., C-O-C, C-C-H). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification and purity assessment of synthesized organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
For Isolation and Purification:
Column Chromatography: This is a standard preparative technique used to purify the crude product after synthesis. A suitable stationary phase, such as silica (B1680970) gel or alumina, would be selected along with an appropriate mobile phase (eluent), likely a mixture of non-polar and moderately polar solvents (e.g., hexane (B92381) and ethyl acetate). The separation is based on the polarity of the compound, with less polar impurities eluting first, followed by the desired product. The progress of the purification is typically monitored by Thin Layer Chromatography (TLC). The synthesis of related (prop-2-ynyloxy)benzene derivatives often involves purification by column chromatography over silica gel.
For Purity Assessment:
Gas Chromatography (GC): Given the likely volatility of this compound, GC is an excellent technique for assessing its purity. The compound is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). A pure sample should ideally show a single sharp peak. The presence of other peaks would indicate impurities. The NIST Chemistry WebBook contains extensive GC data for 1,3-dimethylbenzene, a structural component of the target molecule, which can provide a reference for expected chromatographic behavior. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical technique for purity determination. It is particularly useful if the compound has low volatility or is thermally unstable. Both normal-phase and reverse-phase HPLC could be employed. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water) would be used. The purity is determined by the peak area percentage of the main component in the chromatogram.
The choice of chromatographic technique and conditions would be optimized to achieve the best separation and resolution from any starting materials, by-products, or decomposition products.
Table 3: Chromatographic Methods for this compound
| Technique | Phase | Typical Application | Information Provided |
|---|---|---|---|
| Column Chromatography | Solid-Liquid | Purification | Isolation of the pure compound from a reaction mixture. |
| Thin Layer Chromatography (TLC) | Solid-Liquid | Reaction Monitoring & Fraction Analysis | Rapid assessment of reaction completion and purity of column fractions. |
| Gas Chromatography (GC) | Gas-Liquid | Purity Assessment | Retention time, number of components, and relative amounts (purity). |
Potential Applications of 1,3 Dimethyl 2 Prop 2 Ynyloxy Benzene in Advanced Materials Science and Organic Synthesis Non Biological Focus
Polymerization and Cross-linking Chemistry Utilizing Alkynyl Moieties
The presence of the propargyl group, with its terminal alkyne, makes 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene a prime candidate for the development of novel polymers and cross-linked networks. The reactivity of the carbon-carbon triple bond can be harnessed through various polymerization and cycloaddition reactions to create materials with robust thermal and mechanical properties.
The thermal reactivity of the propargyl ether moiety is a key attribute for its use in high-performance thermosets. Upon heating, aryl propargyl ethers can undergo a cascade of reactions, including sigmatropic rearrangements and electrocyclizations, leading to highly cross-linked, heat-resistant materials. Research on 2,6-dimethylphenyl propargyl ether has shown that it undergoes thermal rearrangement to form complex tricyclic ketone structures. researchgate.netresearchgate.netresearchgate.net This intramolecular cyclization process effectively creates a rigid, cross-linked network.
This reactivity is analogous to that seen in other propargyl ether-functionalized polymers, which are known to form thermosets with high glass transition temperatures (Tg) and excellent thermal stability. For instance, propargyl ether-functionalized poly(m-phenylene) has been shown to produce a cross-linked network with a high char yield at 1000 °C, indicating superior thermal performance. Such characteristics suggest that polymers derived from this compound could serve as precursors for insulating materials in the microelectronics industry where high modulus and high Tg are required.
The terminal alkyne of this compound offers a reactive handle for creating functional polymers with tailored properties through well-established chemical reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to graft various functional side chains onto a polymer backbone containing this monomer. This allows for the precise control over the polymer's chemical and physical properties, such as solubility, polarity, and thermal behavior.
By copolymerizing this compound with other monomers, or by functionalizing it prior to polymerization, a wide array of materials can be accessed. The resulting polymers, featuring 1,2,3-triazole linkages from click reactions, often exhibit enhanced thermal stability and can be designed for specific applications. researchgate.net
Table 1: Potential Polymerization Reactions of this compound
| Reaction Type | Description | Resulting Structure/Material | Potential Properties |
|---|---|---|---|
| Thermal Rearrangement/Cyclization | Intramolecular acs.orgacs.org-sigmatropic rearrangement followed by electrocyclization upon heating. | Cross-linked thermoset with tricyclic ketone units. researchgate.netresearchgate.net | High thermal stability, high glass transition temperature (Tg), mechanical rigidity. |
| Azide-Alkyne "Click" Cycloaddition | Copper-catalyzed reaction with di- or poly-azides to form a cross-linked polymer network. | Polymer network linked by 1,2,3-triazole rings. | Tunable functionality, high thermal stability, good adhesion. |
| Sonogashira Coupling Polymerization | Palladium/copper-catalyzed cross-coupling with di- or poly-aryl halides. | Conjugated poly(arylene ethynylene)s. | Potential for semiconducting or fluorescent properties. |
Role as a Building Block in the Construction of Diverse Organic Molecules
Beyond polymer science, this compound is a versatile building block for the synthesis of complex organic molecules, leveraging the distinct reactivity of its aryl ether and alkyne functionalities.
The terminal alkyne is a gateway to a multitude of functional groups and molecular architectures. Two of the most powerful C-C bond-forming reactions involving terminal alkynes are the Sonogashira coupling and the azide-alkyne cycloaddition.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. This allows for the direct attachment of the 2,6-dimethylphenoxy moiety to a wide range of aromatic and vinylic systems, providing a modular route to complex, conjugated molecules.
Azide-Alkyne Cycloaddition (Click Chemistry): The CuAAC reaction with organic azides provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles. Triazoles are a significant class of heterocycles with applications in various fields of chemistry. This reaction's reliability and functional group tolerance make it a powerful tool for molecular construction.
Furthermore, the aryl propargyl ether structure itself is a precursor to other heterocyclic systems. Gold-catalyzed hydroarylation reactions of aryl propargyl ethers can lead to the synthesis of substituted 2H-chromenes. nih.gov This transformation highlights the utility of the compound in generating diverse heterocyclic scaffolds.
The propargyl group is a key functionality in many asymmetric transformations. While direct stereoselective reactions on this compound are not extensively documented, the reactivity of analogous propargylic systems provides a clear indication of its potential.
Optically active propargyl-containing compounds are valuable synthons for the preparation of chiral natural products and pharmaceuticals. uni-pannon.hu For example, enantioselective, three-component reactions involving aldehydes, anilines, and propargyl ethers have been developed to synthesize chiral propargyl amino ethers with high diastereomeric excess. uni-pannon.hu Additionally, indium-catalyzed cascade reactions of chiral propargylic alcohols and ethers can generate complex chiral polycyclic systems with high stereoselectivity, creating multiple new stereocenters in a single operation. acs.org These methodologies suggest that this compound can serve as a substrate in catalytic asymmetric reactions to produce valuable chiral molecules.
Table 2: Key Synthetic Transformations of this compound
| Reaction | Reagents/Catalyst | Product Type | Synthetic Utility |
|---|---|---|---|
| Claisen Rearrangement | Heat | ortho-Allenyldienone / Tricyclic Ketone researchgate.net | Synthesis of complex functionalized arenes. |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu Catalyst, Base | Aryl/Vinyl-Substituted Alkyne | Construction of conjugated systems and complex arenes. |
| Azide-Alkyne Cycloaddition | Organic Azide (B81097), Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole | Efficient synthesis of heterocycles. |
| Hydroarylation/Cyclization | Gold(I) Catalyst | 2H-Chromene Derivatives nih.gov | Synthesis of oxygen-containing heterocycles. |
| Asymmetric A³ Coupling (by analogy) | Aldehyde, Amine, Chiral Catalyst | Chiral Propargyl Amino Ether uni-pannon.hu | Access to enantiomerically enriched building blocks. |
Interdisciplinary Applications in Catalyst Development and Sensing Materials
The unique structure of this compound and its derivatives opens avenues for applications in catalysis and the development of advanced sensing materials.
The products derived from this compound are well-suited for applications in catalyst design. For example, the 1,2,3-triazoles synthesized via click chemistry are excellent coordinating ligands for various transition metals. By incorporating this moiety into larger molecular frameworks, new catalysts with tailored steric and electronic properties can be developed.
In the field of materials science, aryl propargyl ethers have been successfully used to create sensitive and selective chemical sensors. Researchers have functionalized graphene oxide with aryl propargyl ether derivatives via click chemistry to fabricate room-temperature ammonia sensors. nih.govnih.gov The functionalized graphene oxide exhibited significantly enhanced sensitivity and recovery characteristics compared to the pristine material. nih.govnih.gov The presence of the aromatic ether and the potential for further modification through the alkyne group make this compound an attractive candidate for developing new sensing platforms for various analytes. The computational studies supporting this work indicate that the functionalization increases the adsorption energy of ammonia onto the graphene oxide surface, thereby enhancing the sensing response. nih.gov
Future Research Directions and Unexplored Potential
Development of Novel and Sustainable Synthetic Pathways for Alkynyloxyarenes
The traditional synthesis of alkynyloxyarenes, including 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene, often relies on classical Williamson ether synthesis. Future research must pivot towards greener and more sustainable methodologies that align with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing safer, renewable materials. arkat-usa.orgjocpr.com
Key areas for development include:
Alternative Solvents and Reaction Conditions: Research should focus on replacing hazardous organic solvents with environmentally benign alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com The use of micellar catalysis in aqueous media presents a promising avenue, as micelles can act as nanoreactors, enhancing reaction rates and selectivity. novartis.com
Catalytic C-H Functionalization: A significant leap forward would be the direct etherification via propargylic C-H activation of simple alkynes. This approach avoids the need for pre-functionalized starting materials, thus improving atom economy.
Energy-Efficient Techniques: The exploration of microwave-assisted synthesis and continuous flow processing can offer substantial reductions in reaction times and energy usage compared to conventional heating methods. jddhs.com These techniques also allow for better process control and scalability.
Table 1: Comparison of Synthetic Approaches for Alkynyloxyarenes
| Feature | Traditional Synthesis (e.g., Williamson) | Future Sustainable Synthesis |
| Solvents | Often hazardous organic solvents (e.g., DMF, Acetone) | Water, supercritical fluids, bio-solvents |
| Catalysis | Often stoichiometric base | Biocatalysis, heterogeneous catalysis, phase-transfer catalysis |
| Feedstocks | Petroleum-derived | Renewable, biomass-derived |
| Energy Input | Conventional heating (reflux) | Microwave, ultrasound, flow chemistry |
| Atom Economy | Moderate (generates salt by-products) | High (e.g., via C-H activation) |
| Waste Profile | Significant solvent and salt waste | Minimized waste, easier recycling |
Exploration of New Catalytic Transformations Involving the Propargyl Ether Moiety
The propargyl ether group in this compound is a versatile functional handle ripe for exploration through modern catalysis. nih.gov Its terminal alkyne and propargylic position offer multiple sites for transformation, enabling the synthesis of complex molecular architectures.
Future research should investigate:
Gold-Catalyzed Reactions: Homogeneous gold catalysis is particularly effective at activating C-C multiple bonds. beilstein-journals.org For the target molecule, this could unlock novel cycloisomerization, rearrangement, and annulation reactions. nih.govbeilstein-journals.org Gold catalysts could initiate transformations like 1,3-acyloxy migrations or trigger cycloadditions, leading to diverse carbocyclic and heterocyclic products. nih.govnih.govnih.gov
Other Transition Metal Catalysis: Catalysts based on ruthenium, rhodium, palladium, and copper can mediate a wide range of transformations on propargylic compounds. researchgate.net This includes propargylic substitution reactions, Meyer-Schuster rearrangements, and various cycloadditions. researchgate.netacs.org The development of catalyst-controlled regiodivergent reactions could allow for selective synthesis of different isomers from the same starting material.
Asymmetric Catalysis: The development of enantioselective transformations is a crucial frontier. Chiral catalysts could be used for asymmetric additions to the alkyne or for functionalizing the propargylic position, creating stereocenters with high precision. nih.govrsc.org
Table 2: Potential Catalytic Transformations of the Propargyl Ether Moiety
| Catalyst Type | Potential Transformation | Resulting Structure/Moiety |
| Gold (Au) | Cycloisomerization / Rearrangement | Naphthalenes, Furans, Pyrans beilstein-journals.org |
| Intermolecular Cycloadditions | Bicyclic systems, complex heterocycles beilstein-journals.org | |
| Ruthenium (Ru) | Propargylic Substitution | Functionalized propargylic systems researchgate.net |
| Lewis Acids | Meyer-Schuster Rearrangement | α,β-Unsaturated ketones acs.org |
| Iridium (Ir) | Enantioselective Propargylic C-H Silylation | Chiral propargylsilanes nih.gov |
| Copper (Cu) | Tandem Arylation-Cyclization | Functionalized heterocycles beilstein-journals.org |
Advanced Computational Studies for Predictive Reactivity and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules like this compound. researchgate.net Future research can harness computational methods to accelerate the discovery of new reactions and materials, reducing the need for extensive trial-and-error experimentation.
Key areas for computational investigation include:
Mechanism Elucidation: DFT calculations can be used to map out the reaction energy profiles for potential catalytic transformations. nsf.govacs.org This allows for a deep understanding of reaction mechanisms, the role of the catalyst, and the origins of selectivity. beilstein-journals.org For instance, computations can explain how substituents on the aryl ring influence the competition between different reaction pathways, such as Claisen rearrangements versus cyclizations. nsf.govacs.org
Predictive Reactivity: Conceptual DFT can be used to analyze the intrinsic reactivity of the alkyne and other functional groups within the molecule. rsc.org By calculating descriptors of electrophilic and nucleophilic character, researchers can predict how the molecule will behave in various click reactions or cycloadditions. rsc.org
Catalyst Design: Computational screening can be employed to design new catalysts with enhanced activity and selectivity for transformations involving the propargyl ether moiety. This involves modeling the interaction between the substrate and different catalyst structures to identify optimal electronic and steric properties.
Integration with Machine Learning and Artificial Intelligence for Automated Synthesis and Discovery
The convergence of artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize chemical research. nih.gov Applying these technologies to the study of this compound and related alkynyloxyarenes can dramatically accelerate the pace of discovery.
Future directions in this domain include:
AI-Driven Catalyst Discovery: Machine learning algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the performance of new catalysts. bbnchasm.com This data-driven approach can significantly shorten the development cycle for novel catalytic systems tailored for specific transformations of the propargyl ether group. noble.aiarxiv.org
Automated Synthesis Planning: Retrosynthesis software powered by AI can propose novel and efficient synthetic routes to this compound derivatives. These tools can learn from the entire body of published chemical literature to suggest pathways that a human chemist might overlook. youtube.com
Robotic Experimentation: The integration of AI with automated synthesis platforms ("self-driving labs") enables high-throughput screening of reaction conditions. nih.gov Large language models (LLMs) are now being used to translate chemical literature into machine-executable procedures, further bridging the gap between planning and execution. arxiv.orgarxiv.orgaclanthology.org This allows for rapid optimization of reaction yields and the discovery of entirely new reactivity.
Q & A
Q. Basic
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid aerosol exposure.
- Storage : Sealed containers at <25°C, away from oxidizers.
For spills, neutralize with 10% sodium bicarbonate and collect in approved waste containers (–11) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
